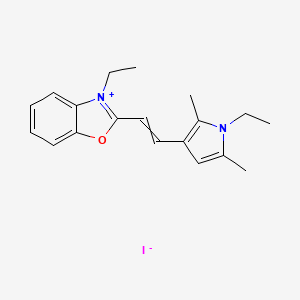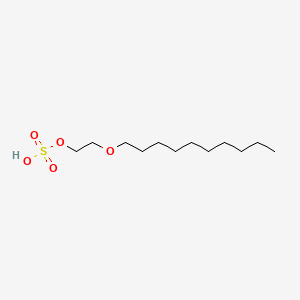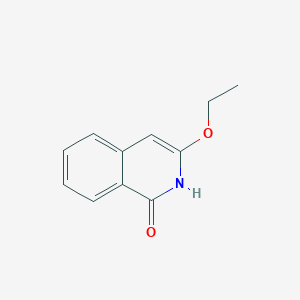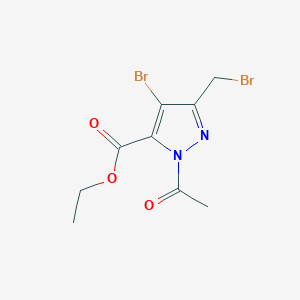![molecular formula C9H14BNO3 B13978189 [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid CAS No. 1189546-01-7](/img/structure/B13978189.png)
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions:
Oxidation: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can lead to the formation of boron-containing alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. This can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid is extensively used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
作用机制
The mechanism of action of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the intermediate species and enhance the reaction efficiency.
相似化合物的比较
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid and 4-pyridinylboronic acid, [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid offers unique reactivity due to the presence of the methoxy-propyl group. This group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain cross-coupling reactions. Additionally, the methoxy-propyl group can provide steric hindrance, which may affect the selectivity of the reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active molecules. The compound’s ability to participate in various chemical reactions and its role in cross-coupling reactions highlight its importance in modern chemistry.
属性
CAS 编号 |
1189546-01-7 |
|---|---|
分子式 |
C9H14BNO3 |
分子量 |
195.03 g/mol |
IUPAC 名称 |
[2-(3-methoxypropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-6-2-3-9-7-8(10(12)13)4-5-11-9/h4-5,7,12-13H,2-3,6H2,1H3 |
InChI 键 |
FPGCMPVHPVVLMG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)CCCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)


![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)


